molecular formula C9H11BrO3S B13867011 1-(3-Bromophenyl)ethyl methanesulfonate

1-(3-Bromophenyl)ethyl methanesulfonate

Cat. No.: B13867011
M. Wt: 279.15 g/mol
InChI Key: RZBBPBBITMBDQF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethyl methanesulfonate is an organic compound with the molecular formula C9H11BrO3S. It is a derivative of methanesulfonic acid and features a bromophenyl group attached to an ethyl methanesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethyl methanesulfonate can be synthesized through the reaction of 3-bromophenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)ethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group acts as a leaving group, allowing the bromophenyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other biomolecules. This alkylation can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

1-(3-bromophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H11BrO3S/c1-7(13-14(2,11)12)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

RZBBPBBITMBDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)OS(=O)(=O)C

Origin of Product

United States

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